

1-methoxypropane boiling point and vapor pressure data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-methoxypropane**

Cat. No.: **B14500535**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **1-Methoxypropane**: Boiling Point and Vapor Pressure

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic solvents is paramount. **1-Methoxypropane** (also known as methyl propyl ether), a colorless, volatile ether, finds application as a solvent. This guide provides a detailed overview of its boiling point and vapor pressure, including experimental methodologies for their determination.

Quantitative Data Summary

The normal boiling point of **1-methoxypropane** has been reported at slightly different values across various sources. These values are summarized below for comparative analysis.

Physical Property	Value	Reference
Normal Boiling Point	37 °C	[1]
38.8 °C (311.9 K)	[2][3]	
39 °C	[4]	

Specific vapor pressure data points for **1-methoxypropane** are not readily available in the provided search results. However, the relationship between vapor pressure and temperature

for this compound can be described by the Antoine equation, which is a semi-empirical formula[1][5].

Experimental Protocols

The determination of boiling point and vapor pressure are fundamental experimental procedures in chemistry. The following sections detail common methodologies.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, and the liquid turns into a vapor.[6][7]

1. Distillation Method: This is a common and relatively accurate method for determining the boiling point of a liquid.

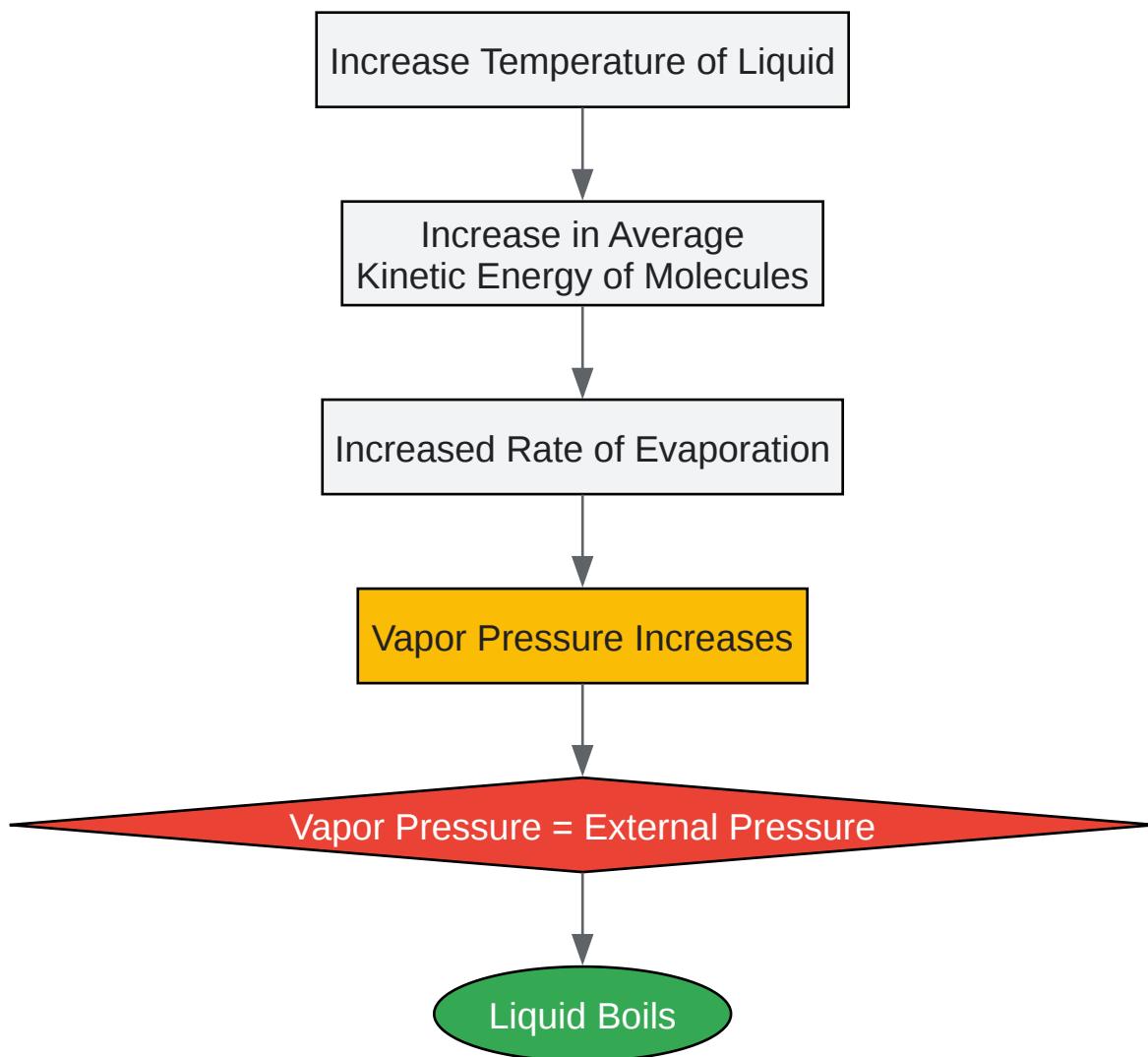
- Apparatus: A distillation flask, condenser, thermometer, and a heating source (e.g., heating mantle or sand bath) are required.
- Procedure:
 - The liquid sample is placed in the distillation flask.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.[8]
 - The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.
 - The vapor then enters the condenser, where it cools and liquefies, and the resulting liquid (distillate) is collected.
 - The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[9]

2. Capillary Method (Thiele Tube): This microscale method is suitable when only a small amount of the substance is available.[8]

- Apparatus: A Thiele tube, a thermometer, a small test tube (or Durham tube), and a capillary tube sealed at one end.
- Procedure:
 - A few drops of the liquid sample are placed into the small test tube.
 - The capillary tube is placed inside the test tube with its open end down.[8]
 - The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (like mineral oil).
 - The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes.
 - Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[8]
 - The heat source is removed, and the apparatus is allowed to cool.
 - The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[7]

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[10][11]


1. Static Method (Constant Volume Apparatus): This method involves measuring the pressure of a vapor in equilibrium with its liquid at a specific temperature. A variation of this method was used for determining the vapor pressure of dimethyl ether.[12][13]

- Apparatus: A sample cell of a constant, known volume connected to a pressure measurement device (e.g., a manometer or a pressure transducer) and a temperature control system (thermostatic bath).
- Procedure:

- The sample cell is evacuated to remove any air or impurities.
- A small, degassed sample of the liquid is introduced into the cell. The sample is often purified by several freeze-pump-thaw cycles.[12]
- The cell is brought to the desired temperature using the thermostatic bath.
- The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.[11]
- The pressure at this equilibrium point is measured. This is the vapor pressure of the liquid at that specific temperature.
- The process is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Logical Relationships and Workflows

The interplay between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry. As the temperature of a liquid increases, its vapor pressure also increases. Boiling occurs when the vapor pressure becomes equal to the external pressure.

[Click to download full resolution via product page](#)

Caption: Relationship between temperature, vapor pressure, and boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-methoxypropane [stenutz.eu]

- 2. Methoxypropane [dl1.en-us.nina.az]
- 3. Methoxypropane - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Methyl propyl ether [webbook.nist.gov]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Vapor Pressure Demonstration [www2.csudh.edu]
- 11. Vapor Pressure [chem.purdue.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-methoxypropane boiling point and vapor pressure data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14500535#1-methoxypropane-boiling-point-and-vapor-pressure-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com